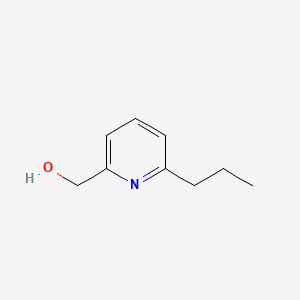
2-(2-Aminoethanesulfonyl)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethanesulfonyl)-2-methylpropane is an organic compound with a unique structure that includes both an amino group and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)-2-methylpropane typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide, both in acid addition salt form, to give 2-aminoethanesulfonyl halogenide acid addition salt. This is followed by reacting the acid addition salt with the corresponding nucleophilic azide in a polar solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process generally involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethanesulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethanesulfonyl)-2-methylpropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethanesulfonyl)-2-methylpropane involves its interaction with molecular targets through its amino and sulfonyl groups. These functional groups can form bonds with various biological molecules, influencing pathways and processes within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar in structure but lacks the methyl group.
2-Aminoethanethiol (Cysteamine): Contains a thiol group instead of a sulfonyl group.
2-Aminoethylsulfonamide: Similar but with different substituents on the sulfonyl group.
Eigenschaften
CAS-Nummer |
771579-60-3 |
|---|---|
Molekularformel |
C6H15NO2S |
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
2-tert-butylsulfonylethanamine |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,3)10(8,9)5-4-7/h4-5,7H2,1-3H3 |
InChI-Schlüssel |
SGVFERHFXXLUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
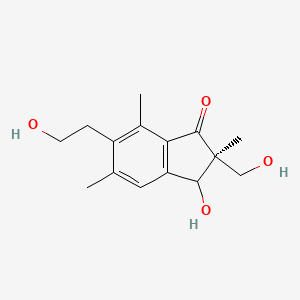
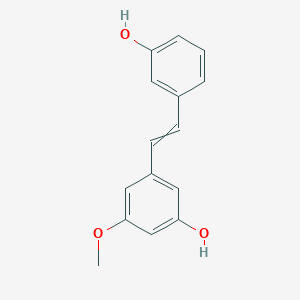
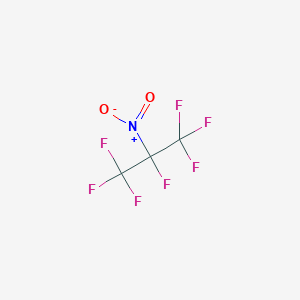
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
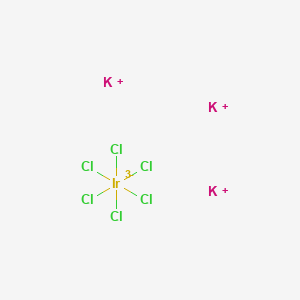
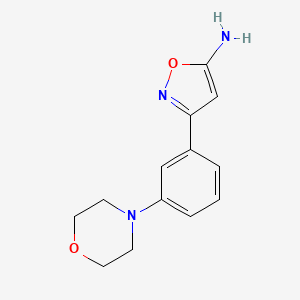
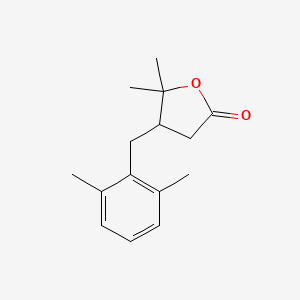
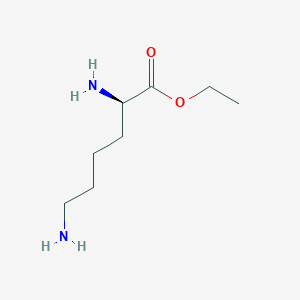
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)
